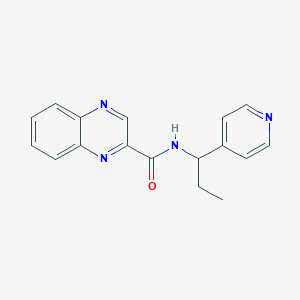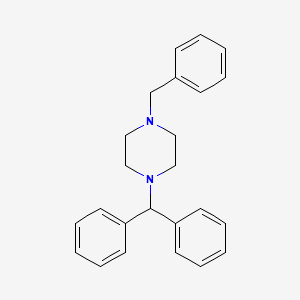![molecular formula C21H25N3O B6105681 2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B6105681.png)
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one is a complex organic compound featuring a spiro structure, which is known for its unique three-dimensional arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one typically involves multi-step organic reactions One common method includes the formation of the spiro structure through a cyclization reactionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum trichloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Aplicaciones Científicas De Investigación
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Research: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one involves its interaction with specific molecular targets within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[pyrrolidine-3,3′-oxindoles]: These compounds share a similar spiro structure and are studied for their biological activity, particularly in relation to aminergic G-protein coupled receptors.
Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine]: These derivatives are known for their potential therapeutic applications, including anti-inflammatory and anticancer activities.
Uniqueness
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one is unique due to its specific spiro arrangement and the presence of both pyrrolidine and quinazoline moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-20-18-19(22-17(23-20)14-24-11-5-6-12-24)16-8-2-1-7-15(16)13-21(18)9-3-4-10-21/h1-2,7-8H,3-6,9-14H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHTOFEZKHUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)CN5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6105604.png)
![N-(3-bromophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6105608.png)
![N-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6105614.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6105622.png)
![N-(4-{1,9-DIOXO-8-[(PYRIDIN-3-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B6105625.png)
![methyl 4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6105628.png)

![N-(4-chlorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6105644.png)
![1-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6105646.png)
![1-cyclohexyl-4-{[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6105677.png)

![2-(4-Bromophenoxy)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B6105687.png)
![2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6105695.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6105703.png)
